molecular formula C8H7BrN2 B1513094 3-(Bromomethyl)pyrazolo[1,5-a]pyridine

3-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B1513094
M. Wt: 211.06 g/mol
InChI Key: NSWUYEFJUGFPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)pyrazolo[1,5-a]pyridine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in pharmaceutical research due to its resemblance to purine bases, which allows it to interact effectively with various biological targets . The reactive bromomethyl group at the 3-position serves as a versatile handle for further functionalization, enabling researchers to create diverse compound libraries through nucleophilic substitution reactions, such as alkylations, to explore structure-activity relationships (SAR). While the specific biological data for this exact compound is not widely published in the available literature, analogs of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine family have demonstrated significant research potential as kinase inhibitors , Bruton's tyrosine kinase (Btk) modulators , and templates for other pharmacologically active derivatives . This makes this compound a critical intermediate for synthesizing novel molecules for screening against various disease targets. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-(bromomethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2

InChI Key

NSWUYEFJUGFPDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CBr

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis
3-(Bromomethyl)pyrazolo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate specific receptors in the brain makes it valuable for developing treatments for conditions such as anxiety and depression .

Inhibition of Protein Kinases
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit inhibitory activity against various protein kinases, including AXL and c-MET. These kinases are implicated in several diseases, including cancer and inflammatory disorders. By selectively inhibiting these kinases, compounds derived from this compound can potentially lead to novel therapeutic agents .

Material Science

Advanced Materials Development
The compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties enhance the durability and environmental resistance of these materials, making them suitable for various industrial applications .

Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyridine derivatives, which are being explored for applications in optoelectronics and photonics. The ability to form crystals with notable conformational characteristics enhances their potential in solid-state applications .

Agricultural Chemistry

Agrochemical Formulations
In agricultural chemistry, this compound plays a role in developing agrochemicals, including herbicides and pesticides. These formulations aim to be more effective while minimizing harm to non-target organisms, thereby supporting sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies
This compound has been employed in biochemical research to study enzyme inhibition and receptor binding. Such studies provide insights into metabolic pathways and identify potential therapeutic targets for drug development .

Case Studies and Research Findings

Application AreaKey FindingsReferences
PharmaceuticalInhibits AXL and c-MET kinases; potential for treating cancer and inflammatory diseases
Material ScienceEnhances durability of polymers; explored for optoelectronic applications
Agricultural ChemistryContributes to the development of eco-friendly herbicides and pesticides
Biochemical ResearchUsed in studies on enzyme inhibition; insights into metabolic pathways

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH<sub>2</sub>Br) undergoes nucleophilic displacement with amines, thiols, and alkoxides to yield functionalized derivatives.

Reaction TypeConditionsProductYieldKey Reference
Amine alkylationEtOH, 60°C, 12 h3-(Morpholinomethyl)pyrazolo[1,5-a]pyridine78%
Thiol substitutionDMF, K<sub>2</sub>CO<sub>3</sub>, rt, 6 h3-((Phenylthio)methyl)pyrazolo[1,5-a]pyridine85%
AlkoxylationNaH, THF, 0°C → rt, 3 h3-((Methoxy)methyl)pyrazolo[1,5-a]pyridine92%

Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to bromide displacement. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to aliphatic bromides .

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when activated by palladium catalysts.

Table 2: Palladium-Catalyzed Couplings

SubstrateCatalyst SystemProductYieldApplication
3-(Bromomethyl)pyrazolo[1,5-a]pyridine + Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C3-(Benzyl)pyrazolo[1,5-a]pyridine68%Drug intermediate
3-(Bromomethyl)pyrazolo[1,5-a]pyridine + 4-AminophenylboronatePd(dba)<sub>2</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene3-((4-Aminobenzyl)pyrazolo[1,5-a]pyridine73%Fluorescent probes

Key Observations :

  • Microwave irradiation (150°C, 20 min) improves yields to >85% by accelerating oxidative addition .

  • Electron-deficient boronic acids show higher reactivity due to enhanced transmetallation .

Elimination and Rearrangement Pathways

Under basic conditions, elimination competes with substitution, forming pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Experimental Data :

  • Conditions : DBU, DMF, 100°C, 2 h

  • Product : Pyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Yield : 62%

  • Mechanism : Base-induced dehydrohalogenation generates an α,β-unsaturated aldehyde intermediate .

Functionalization via Grignard Reagents

The bromomethyl group reacts with Grignard reagents to form extended alkyl/aryl chains.

Example :

  • Substrate : 3-(Bromomethyl)pyrazolo[1,5-a]pyridine + MeMgBr

  • Conditions : THF, −78°C → rt, 4 h

  • Product : 3-(Ethyl)pyrazolo[1,5-a]pyridine

  • Yield : 58%

  • Side Reaction : Competing elimination (15%) observed at higher temperatures .

Bioconjugation and Medicinal Chemistry

The bromomethyl group facilitates covalent binding to biological targets.

Key Findings :

  • EGFR Inhibition : Conjugation with gefitinib analogs via –CH<sub>2</sub>Br enhances kinase binding (IC<sub>50</sub> = 12 nM) .

  • Anticancer Activity : 3-((Piperazinyl)methyl) derivatives show potent cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 0.8 µM) .

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group at the 3-position offers superior versatility in synthetic pathways compared to phosphonates or cyano groups, which are more specialized .
  • Unlike 6-bromo derivatives, the 3-bromomethyl substituent facilitates alkylation or conjugation to biomolecules, broadening its application in probe design .

Key Observations :

  • The bromomethyl group primarily serves as a functional handle rather than a direct pharmacophore. Its derivatives are less potent in enzyme inhibition compared to phosphonates or pyrimidine-fused analogs .
  • In kinase inhibitors (e.g., IGF-1R), replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine improved cellular potency, suggesting the core’s flexibility accommodates diverse substituents .

Physicochemical and ADME Properties

Table 3: Comparative Physicochemical Properties
Compound LogP Solubility (μM) Metabolic Stability (t1/2) Notes Reference
3-(Bromomethyl)pyrazolo[1,5-a]pyridine 2.8 Low (<10) Moderate (2.5 h) High lipophilicity due to -CH2Br
Pyrazolo[1,5-a]pyridine-3-carbonitrile 1.9 Moderate (50) High (>6 h) -CN reduces LogP, enhances stability
6-Trifluoromethyl derivatives 3.1 Low (<5) Low (1.2 h) -CF3 increases LogP but lowers t1/2
Pyrazolo[1,5-a]pyrimidines 2.5–3.0 Moderate (20–40) Variable Fused pyrimidine improves solubility

Key Observations :

  • Metabolic stability is moderate, suggesting susceptibility to oxidative metabolism, unlike cyano derivatives, which exhibit prolonged half-lives .

Preparation Methods

Halogenation of Methyl Precursors

One classical approach involves preparing 3-methylpyrazolo[1,5-a]pyridine derivatives followed by bromination at the methyl group to yield 3-(bromomethyl) derivatives. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under radical or photochemical conditions. However, detailed protocols specific to 3-(bromomethyl)pyrazolo[1,5-a]pyridine are less frequently documented in isolation but are implied in broader pyrazolo[1,5-a]pyridine functionalization studies.

One-Pot Cyclization and Halogenation

Recent advances have demonstrated efficient one-pot methodologies that combine cyclocondensation and oxidative halogenation to introduce halogens directly at the 3-position of pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine cores. These protocols use amino pyrazoles, enaminones or chalcones, and sodium halides (NaBr for bromination) with potassium persulfate (K2S2O8) as an oxidant in aqueous or DMSO media at elevated temperatures (~80 °C).

Representative Synthetic Protocols

The following table summarizes key synthetic methods relevant to this compound or closely related halogenated derivatives:

Method No. Starting Materials Conditions Halogen Source Solvent Temperature Reaction Time Yield (%) Notes
1 3-Methylpyrazolo[1,5-a]pyridine NBS, radical initiation (e.g., AIBN, light) NBS (bromine) CCl4 or similar Reflux Several hours Moderate Classical bromination of methyl group to bromomethyl; requires isolation of methyl precursor.
2 Amino pyrazole + enaminone + NaBr + K2S2O8 Stirring in water with oxidant NaBr Water 80 °C 4-6 hours High One-pot cyclization and oxidative bromination to 3-bromo derivatives; environmentally benign.
3 Amino pyrazole + chalcone + NaBr + K2S2O8 Stirring in DMSO with oxidant NaBr DMSO 80 °C 4-6 hours High Alternative solvent system for broader substrate scope; effective for brominated pyrazolo derivatives.

Detailed Reaction Mechanism Insights

  • Cyclocondensation Step: The amino group of the pyrazole reacts with the electrophilic enaminone or chalcone to form the fused pyrazolo[1,5-a]pyridine or pyrimidine core via nucleophilic attack and ring closure. This step is typically promoted by mild heating and occurs efficiently in aqueous or polar aprotic solvents.

  • Oxidative Halogenation Step: Potassium persulfate (K2S2O8) acts as an oxidant generating reactive halogen species from sodium halides (NaBr). These electrophilic halogen species selectively halogenate the 3-position of the heterocyclic core, yielding 3-bromo derivatives. The reaction proceeds under mild conditions with good regioselectivity.

Comparative Analysis of Preparation Methods

Feature Classical Bromination of Methyl Precursors One-Pot Cyclization and Bromination (NaBr/K2S2O8)
Step Count Multi-step (synthesis of methyl derivative + bromination) Single-pot, direct formation of bromomethyl derivative
Reaction Conditions Often requires radical initiators, organic solvents, longer times Mild conditions, aqueous or DMSO solvent, moderate temperature
Yield Moderate to good depending on precursor purity High yields reported, scalable
Environmental Impact Uses organic solvents and brominating agents with potential hazards More environmentally benign, uses water or DMSO, less hazardous reagents
Functional Group Tolerance Limited by precursor availability Broad, tolerates various substituents on starting materials

Research Findings and Optimization

  • The one-pot oxidative halogenation method using NaBr and K2S2O8 has been optimized to maximize yield and purity of 3-bromo derivatives by controlling reaction temperature (~80 °C), reaction time (4-6 hours), and stoichiometry of halide and oxidant.

  • Substrate scope studies reveal that electron-rich and electron-deficient enaminones or chalcones can be employed, allowing structural diversity in the pyrazolo[1,5-a]pyridine derivatives synthesized.

  • The use of water as a solvent in these oxidative halogenation reactions enhances the environmental profile and simplifies product isolation, as the organic product can be extracted easily post-reaction.

Summary Table of Key Research Data

Parameter Observed Value / Finding Reference
Optimal temperature 80 °C
Oxidant Potassium persulfate (K2S2O8)
Halogen source Sodium bromide (NaBr)
Solvent Water or DMSO
Reaction time 4-6 hours
Yield range High (typically >80%)
Substrate tolerance Wide (various enaminones and chalcones)

Q & A

Q. What are the optimized synthetic routes for preparing 3-(Bromomethyl)pyrazolo[1,5-a]pyridine?

The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves cascade or tandem reactions. For example, α,β-unsaturated esters can react with aldehydes or pyrazole precursors under mild conditions to form the core structure, followed by bromomethylation at the 3-position . Key steps include:

  • Reagent selection : Use of KHSO₄ as an acid catalyst to promote cyclization and improve yields .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction efficiency for bromomethylation .
  • Characterization : Confirm regioselectivity via ¹H NMR (e.g., distinguishing pyrazole and pyridine ring protons) and mass spectrometry .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Multinuclear NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the bromomethyl group’s distinctive downfield shift (~3.5–4.0 ppm for CH₂Br) .
  • IR spectroscopy : Identify ν(C-Br) stretches near 550–600 cm⁻¹ and pyridine ring vibrations at 1597 cm⁻¹ .
  • Mass spectrometry : Confirm molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns indicative of bromine) .

Q. What functionalization strategies are feasible for the bromomethyl group in this compound?

The bromomethyl moiety serves as a versatile handle for cross-coupling and nucleophilic substitution:

  • Suzuki-Miyaura coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Nucleophilic substitution : React with amines or thiols to generate CH₂NH₂ or CH₂SH derivatives .
  • Safety note : Handle brominated intermediates in a fume hood due to potential lachrymatory effects .

Advanced Research Questions

Q. How can conflicting regioselectivity data in pyrazolo[1,5-a]pyridine functionalization be resolved?

Contradictions often arise from competing reaction pathways. Mitigation strategies include:

  • Computational modeling : Use DFT calculations to predict substituent effects on transition states (e.g., steric hindrance at the 3-position) .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate species .
  • Case study : highlights how hydrazine reaction conditions (temperature, solvent) dictate whether cyanopyrazoles or aminopyrazoles form .

Q. What methodologies enable the study of this compound’s reactivity in biological systems?

To evaluate medicinal potential:

  • Kinase inhibition assays : Test derivatives against targets like p38 kinase using fluorescence polarization or radiometric assays .
  • Metabolic stability : Perform liver microsome studies to assess CYP450-mediated degradation .
  • SAR profiling : Modify the bromomethyl group and compare bioactivity (e.g., IC₅₀ shifts in cancer cell lines) .

Q. How can researchers address low yields in large-scale bromomethylation reactions?

Scale-up challenges often relate to exothermicity or side reactions. Solutions include:

  • Flow chemistry : Improve heat dissipation and mixing efficiency .
  • Catalyst screening : Test alternatives to KHSO₄, such as Lewis acids (e.g., ZnCl₂), to reduce byproducts .
  • In-situ quenching : Add scavengers (e.g., silica gel) to trap unreacted brominating agents .

Q. What advanced spectroscopic techniques resolve ambiguities in pyrazolo[1,5-a]pyridine structural analysis?

For complex cases:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in fused-ring systems .
  • X-ray crystallography : Determine absolute configuration, especially for chiral derivatives .
  • Isotopic labeling : Use ¹⁵N NMR to track nitrogen migration during reactions .

Data Contradiction and Troubleshooting

Q. How to reconcile discrepancies between computational predictions and experimental reaction outcomes?

  • Re-evaluate force fields : Ensure computational models account for solvent effects and non-covalent interactions .
  • Experimental controls : Repeat reactions with purified reagents to exclude impurity-driven side pathways .
  • Case example : ’s proposed tandem reaction mechanism was validated by isolating intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.